molecular formula C25H22N4O3 B11104063 4,4'-(furan-2-ylmethanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

4,4'-(furan-2-ylmethanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

Cat. No.: B11104063
M. Wt: 426.5 g/mol
InChI Key: VBHSXXHEDAKLNO-UHFFFAOYSA-N
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Description

4,4’-(Furan-2-ylmethanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) is a complex organic compound featuring a furan ring linked to two pyrazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(furan-2-ylmethanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) typically involves a multi-component reaction. One common method includes the condensation of 3-methyl-1-phenyl-5-pyrazolone with furan-2-carbaldehyde in the presence of a base such as sodium acetate. The reaction is usually carried out at room temperature, yielding the desired product in high purity .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using a continuous flow reactor, which allows for better control over reaction conditions and improved yield. Catalysts such as heterogeneous acid catalysts can be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

4,4’-(Furan-2-ylmethanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogens, nitrating agents, sulfonating agents under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions include oxidized derivatives (ketones, acids), reduced derivatives (alcohols), and substituted derivatives with various functional groups attached to the phenyl rings .

Scientific Research Applications

4,4’-(Furan-2-ylmethanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) has diverse applications in scientific research:

Mechanism of Action

The biological activity of 4,4’-(furan-2-ylmethanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) is primarily attributed to its ability to interact with cellular targets. It can induce apoptosis in cancer cells through the activation of p53-mediated pathways. Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C25H22N4O3

Molecular Weight

426.5 g/mol

IUPAC Name

4-[furan-2-yl-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C25H22N4O3/c1-16-21(24(30)28(26-16)18-10-5-3-6-11-18)23(20-14-9-15-32-20)22-17(2)27-29(25(22)31)19-12-7-4-8-13-19/h3-15,23,26-27H,1-2H3

InChI Key

VBHSXXHEDAKLNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=CO3)C4=C(NN(C4=O)C5=CC=CC=C5)C

Origin of Product

United States

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